molecular formula C18H26N2O3 B13943083 Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13943083
M. Wt: 318.4 g/mol
InChI Key: ONCKURCHJTVXRN-UHFFFAOYSA-N
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Description

Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spiro structure. This compound is part of a class of spiro compounds that are known for their 3D structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spiro structure . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific functional groups and the presence of a hydroxyethyl moiety. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H26N2O3/c21-13-12-19-9-6-18(7-10-19)8-11-20(15-18)17(22)23-14-16-4-2-1-3-5-16/h1-5,21H,6-15H2

InChI Key

ONCKURCHJTVXRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)CCO

Origin of Product

United States

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